3-Benzyl-2-mercaptopyridine
Description
Significance of Pyridine (B92270) Scaffolds in Chemical Research
The pyridine ring, a nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and materials science. rsc.orgrsc.orgresearchgate.netsemanticscholar.orgnih.gov This "privileged scaffold" is present in a wide array of FDA-approved drugs and naturally occurring molecules like certain alkaloids and vitamins. rsc.orgrsc.orgresearchgate.netsemanticscholar.org The nitrogen atom within the ring imparts distinct properties, including basicity and the ability to form hydrogen bonds, which are crucial for biological interactions. nih.gov The versatility of the pyridine structure allows for extensive functionalization, enabling the fine-tuning of a molecule's properties for specific applications in drug design and catalysis. rsc.orgnih.gov
Role of Sulfur-Containing Moieties in Organic Chemistry
Sulfur-containing functional groups are integral to organic and medicinal chemistry, found in a substantial number of pharmaceuticals and natural products. tandfonline.comresearchgate.net The unique characteristics of sulfur, such as its various oxidation states and its ability to form strong bonds with carbon and other heteroatoms, contribute to the diverse reactivity and functionality of the molecules it inhabits. tandfonline.comacs.orgnih.gov Thioethers and thiols, for instance, are key intermediates in organic synthesis and can participate in a range of chemical transformations. researchgate.netontosight.ai In a biological context, sulfur-containing compounds play critical roles in metabolic processes and redox chemistry. nih.gov
Overview of 2-Mercaptopyridine (B119420) Derivatives and Their Academic Relevance
2-Mercaptopyridine and its derivatives are a well-studied class of organosulfur compounds. wikipedia.org They exhibit a fascinating tautomerism, existing in equilibrium between a thiol and a thione form, with the balance influenced by factors like solvent polarity and concentration. wikipedia.orgcdnsciencepub.comjrimt.jp This dual nature dictates their reactivity. These compounds are known for their utility as acylating agents, in the formation of disulfide bonds, and as ligands in coordination chemistry. wikipedia.orgresearchgate.netdntb.gov.ua Their applications span from catalysis to the purification of biological macromolecules. wikipedia.org The rich chemistry of 2-mercaptopyridine derivatives continues to be an active area of research. rsc.orgacs.org
Contextualization of 3-Benzyl-2-mercaptopyridine within Substituted Pyridine Thiol Chemistry
This compound is a specific derivative within the broader family of substituted pyridine thiols. Its structure features a pyridine core functionalized with a mercapto (thiol) group at the 2-position and a benzyl (B1604629) group at the 3-position. ontosight.ai The presence of the thiol group is a primary determinant of its chemical reactivity, making it susceptible to reactions like oxidation and alkylation. ontosight.ai The benzyl group, an alkyl substituent, influences the compound's physical properties, such as its solubility and stability. ontosight.ai Research into compounds like this compound is often driven by the potential for these molecules to serve as leads in the development of new therapeutic agents, owing to their ability to interact with biological targets. ontosight.ai
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H11NS |
|---|---|
Molecular Weight |
201.29 g/mol |
IUPAC Name |
3-benzyl-1H-pyridine-2-thione |
InChI |
InChI=1S/C12H11NS/c14-12-11(7-4-8-13-12)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,13,14) |
InChI Key |
QDILPPWTZBEZMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CNC2=S |
Origin of Product |
United States |
Tautomeric Equilibria and Structural Elucidation
Thiol-Thione Tautomerism in 2-Mercaptopyridine (B119420) Systems
The 2-mercaptopyridine scaffold, including its 3-benzyl derivative, is characterized by the existence of a dynamic equilibrium between two tautomeric forms: the thiol (a) and the thione (b) forms. This equilibrium is a fundamental aspect of the molecule's chemistry, influencing its reactivity, polarity, and spectroscopic properties. The thione form is generally considered to be the more stable tautomer in most conditions, a phenomenon attributed to the aromaticity of the pyridine (B92270) ring and the greater strength of the C=S double bond compared to the C-S single bond.

While specific spectroscopic data for this compound is not available, the distinct structural features of the thiol and thione tautomers of 2-mercaptopyridine systems give rise to characteristic spectroscopic signatures that allow for their identification and the study of their equilibrium.
UV-Vis Spectroscopy: The electronic transitions in the thiol and thione forms are different. The thione tautomer typically exhibits a strong absorption band at a longer wavelength (around 340-370 nm) corresponding to a π → π* transition of the conjugated system, which includes the C=S chromophore. The thiol form, on the other hand, would be expected to absorb at shorter wavelengths.
Infrared (IR) Spectroscopy: IR spectroscopy provides clear markers for each tautomer. The thiol form would show a characteristic S-H stretching vibration, typically in the range of 2550-2600 cm⁻¹. The thione form is distinguished by the absence of the S-H band and the presence of a strong C=S stretching vibration, usually found in the region of 1100-1250 cm⁻¹. Additionally, the N-H stretching vibration of the thione tautomer would appear in the 3400-3200 cm⁻¹ range.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can differentiate between the two forms. In ¹H NMR, the presence of an S-H proton signal (for the thiol) or an N-H proton signal (for the thione) would be indicative. The chemical shifts of the pyridine ring protons would also differ between the two tautomers due to the changes in electron distribution. In ¹³C NMR, the most significant difference would be the chemical shift of the C2 carbon. In the thione form, this carbon is a thiocarbonyl carbon (C=S) and would resonate at a significantly downfield chemical shift (typically >170 ppm), whereas in the thiol form, it is a carbon singly bonded to sulfur and would appear at a more upfield position.
The position of the thiol-thione equilibrium in 2-mercaptopyridine systems is known to be highly sensitive to the solvent environment. researchgate.netcdnsciencepub.com This sensitivity arises from the differences in polarity and hydrogen bonding capabilities of the two tautomers.
Solvent Polarity: The thione tautomer is significantly more polar than the thiol tautomer due to the presence of the C=S and N-H bonds, which create a larger dipole moment. Consequently, polar solvents are expected to stabilize the thione form to a greater extent through dipole-dipole interactions, shifting the equilibrium in its favor. In contrast, non-polar solvents would favor the less polar thiol form.
Hydrogen Bonding: Solvents capable of hydrogen bonding can interact with both tautomers. Protic solvents can act as hydrogen bond donors to the sulfur atom of the thione form and as hydrogen bond acceptors for the N-H group. They can also interact with the thiol group and the nitrogen atom of the thiol tautomer. Generally, hydrogen-bonding solvents tend to favor the more polar thione form.
A hypothetical representation of the expected tautomeric ratio in different solvents is presented in the table below, based on general principles for 2-mercaptopyridine systems.
| Solvent | Polarity | Hydrogen Bonding Capability | Predominant Tautomer (Expected) |
| Cyclohexane | Non-polar | None | Thiol |
| Dichloromethane | Moderately Polar | None | Thione |
| Acetone | Polar Aprotic | Acceptor | Thione |
| Ethanol (B145695) | Polar Protic | Donor & Acceptor | Thione |
| Water | Highly Polar Protic | Donor & Acceptor | Thione |
Conformational Analysis of the Benzyl (B1604629) Moiety and its Influence on Molecular Geometry
The presence of a benzyl group at the 3-position of the pyridine ring introduces conformational flexibility to the molecule. The benzyl group can rotate around the C3-C(benzyl) single bond. The preferred conformation would be the one that minimizes steric hindrance between the benzyl group and the adjacent substituents on the pyridine ring, namely the mercapto/thione group at the 2-position and the hydrogen atom at the 4-position.
The orientation of the benzyl group could potentially have a subtle influence on the tautomeric equilibrium. For instance, a particular conformation might lead to steric crowding that disfavors one tautomer over the other. Furthermore, the electronic effect of the benzyl group (weakly electron-donating through induction) could slightly alter the electron density in the pyridine ring, which in turn could have a minor effect on the relative stabilities of the tautomers. However, without specific experimental or computational data for this compound, these effects remain speculative.
Intermolecular Interactions and Self-Association Phenomena
Molecules of this compound are expected to engage in intermolecular interactions, which can lead to self-association in solution and influence its physical properties in the solid state.
Hydrogen Bonding: In the predominant thione form, the N-H group can act as a hydrogen bond donor, and the C=S group can act as a hydrogen bond acceptor. This allows for the formation of hydrogen-bonded dimers and larger aggregates. This self-association through hydrogen bonding is a well-documented phenomenon in 2-pyridinethione and its derivatives.
The combination of hydrogen bonding and π-π stacking would likely lead to the formation of well-ordered supramolecular structures. The specific nature and strength of these interactions would depend on factors such as concentration and the solvent environment.
Coordination Chemistry of 3 Benzyl 2 Mercaptopyridine As a Ligand
Ligand Design Principles: Hard-Soft Acid-Base (HSAB) Theory Considerations
The Hard-Soft Acid-Base (HSAB) theory is a qualitative framework used to predict the stability of metal complexes by classifying metal ions (Lewis acids) and ligands (Lewis bases) as either "hard," "soft," or "borderline." fiveable.mewikipedia.org The central principle of this theory is that hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases. fiveable.melibretexts.orgyoutube.com
Hard species are typically small, have a high charge state, and are weakly polarizable. wikipedia.org
Soft species are larger, have a low charge state, and are strongly polarizable. wikipedia.org
The 3-benzyl-2-mercaptopyridine ligand possesses two distinct donor atoms with different HSAB characteristics:
Sulfur (S): The thiolate sulfur is a classic soft Lewis base. It is large, highly polarizable, and has a low electronegativity. tamu.edugurmeet.net
Nitrogen (N): The pyridine (B92270) nitrogen is considered a borderline Lewis base, having characteristics intermediate between hard and soft. wikipedia.org
This dual nature makes this compound an interesting ligand, as its coordination behavior can be tuned by selecting a metal ion with a specific HSAB character. The metal ions discussed in this context can be classified as follows:
| Metal Ion | HSAB Classification | Rationale |
| Pd(II) | Soft Acid | Low oxidation state, large size, and polarizable electron cloud. gurmeet.netmeta-synthesis.com |
| Re(V) | Hard Acid | High positive oxidation state and smaller ionic radius compared to lower oxidation state metals. mlsu.ac.in |
| Cu(I) | Soft Acid | Low positive charge (+1), large size, and highly polarizable. meta-synthesis.comadichemistry.com |
| Hg(II) | Soft Acid | Large, highly polarizable ion with a filled d-shell. gurmeet.netmeta-synthesis.comadichemistry.com |
Based on the HSAB principle, soft metal ions like Pd(II), Cu(I), and Hg(II) are expected to show a strong preference for coordinating with the soft sulfur atom of the 3-benzyl-2-pyridinethiolate ligand. The harder Re(V) ion, with its high oxidation state, would have a relatively stronger affinity for the borderline nitrogen donor compared to the softer metals, making bidentate (N,S)-chelation a particularly favorable interaction.
Chelation Modes and Denticity of the Pyridinethiolate Moiety
The pyridinethiolate moiety of this compound can coordinate to metal centers in several ways, functioning as either a monodentate or a bidentate ligand.
Coordination exclusively through the sulfur atom is a common mode, particularly favored by soft metal acids. In this mode, the ligand can act as a neutral thione molecule or, more commonly, as an anionic thiolate. In some instances, the pyridine nitrogen can be protonated, leaving the thiolate sulfur as the sole coordination site. This has been observed in iron(II) complexes of 2-mercaptopyridine (B119420), such as Fe(PySH)42, where X-ray crystallography confirmed a distorted tetrahedral geometry with four thiolate ions coordinated to the iron center while all pyridine nitrogen atoms are protonated. rsc.org This S-only coordination highlights the strong affinity of the thiolate for metal ions even when the nitrogen is unavailable for chelation.
While less common than sulfur or N,S-bidentate coordination, monodentate binding through the pyridine nitrogen is also possible. This mode might be favored when the sulfur atom is sterically hindered or when the metal ion is a harder acid. The participation of the pyridyl-nitrogen in coordination is a key factor that can lead to the formation of diverse supramolecular structures, including dimers and coordination polymers. mdpi.com However, for the soft metals typically studied with this ligand, coordination via the soft sulfur donor is generally more favorable.
The most prevalent coordination mode for the pyridinethiolate ligand is bidentate chelation, where both the pyridine nitrogen and the deprotonated thiolate sulfur bind to the same metal center. This forms a stable five-membered chelate ring, an entropically favorable arrangement. This mode is widely observed in the coordination chemistry of 2-mercaptopyridine and its derivatives with various transition metals. innospk.comresearchgate.net The chelate-like structure is often confirmed by spectroscopic methods, such as surface-enhanced Raman spectroscopy (SERS), which can show evidence of both gold-sulfur and gold-nitrogen bonding when 2-mercaptopyridine is adsorbed on a gold surface. researchgate.net In acidic conditions, protonation of the ligand can lead to the dissociation of the Ni-N bond, and in some cases, complete dissociation of the ligand from the metal center, highlighting the importance of the chelate effect in stabilizing the complex. nih.govacs.orgresearchgate.netnih.gov
Complexation with Transition Metals
The versatile coordination ability of the pyridinethiolate framework allows it to form stable complexes with a variety of transition metals. The synthesis and characterization of these complexes provide insight into the bonding and structural possibilities for this compound.
Palladium(II) Complexes As a soft Lewis acid, Pd(II) readily forms stable complexes with sulfur-containing ligands. mdpi.com The synthesis of Pd(II) complexes with pyridinethiolate ligands typically involves the reaction of a palladium(II) salt, such as K2[PdCl4] or palladium(II) acetate, with the ligand in a suitable solvent. mdpi.commdpi.com The resulting complexes are often square planar, a common geometry for Pd(II). science.gov
For example, a dinuclear palladium(II) complex of pyridine-2-thiol (B7724439) has been synthesized and characterized. acs.org In other related systems, Pd(II) complexes bearing functionalized pyridine ligands have been thoroughly characterized using NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. acs.orgnih.gov Characterization by IR spectroscopy is particularly useful, as coordination to the metal center leads to shifts in the vibrational frequencies of the ligand, such as the C=S and C-N stretching modes. 1H NMR spectroscopy can also confirm coordination, with shifts in the signals of the pyridine ring protons upon complexation. nih.gov
Rhenium(V) Complexes Rhenium in a high oxidation state such as +5 is a hard Lewis acid and is expected to form stable complexes with ligands containing N and S donors. Synthesis of Re(V) complexes often starts from common rhenium precursors like [NEt4]2[ReBr3(CO)3] or oxorhenium(V) compounds. nih.govnih.gov For instance, oxorhenium(V) compounds have been synthesized using dithiols, demonstrating the affinity of Re(V) for sulfur ligands. nih.gov The reaction of a Re(V) synthon with thiol-containing ligands can lead to the formation of dinuclear or mononuclear complexes, depending on the reaction conditions and the nature of the ancillary ligands. nih.gov
Characterization of these complexes typically involves IR spectroscopy to observe the characteristic Re=O stretch (for oxorhenium complexes) and changes in ligand vibrations. liberty.edu NMR spectroscopy and X-ray crystallography are essential for definitive structural elucidation of these organometallic compounds. richmond.edu
Copper(I) and Copper(II) Complexes Copper(I) is a soft acid that forms stable complexes with pyridinethiolate ligands. Due to the potential for oxidation, syntheses are often carried out under an inert atmosphere. Copper(II) complexes are also readily formed. The reaction of copper salts like Cu(NO3)2 or CuCl2 with substituted pyridine ligands results in a variety of structures, from mononuclear complexes to coordination polymers. e3s-conferences.org The geometry around the copper center can vary, including square planar and square pyramidal.
Mercury(II) Complexes Mercury(II) is a very soft acid with an exceptionally high affinity for soft donors like sulfur. gurmeet.net This strong Hg-S interaction drives the formation of highly stable complexes. Synthesis is typically straightforward, involving the reaction of an Hg(II) salt (e.g., HgCl2 or Hg(OAc)2) with the pyridinethiolate ligand in solution. The resulting complexes often feature linear or tetrahedral coordination geometries, depending on the stoichiometry and the presence of other ligands. The strong preference for sulfur coordination is a defining feature of mercury's interaction with this class of ligands.
Below is a summary table of representative characterization data for metal complexes with analogous pyridinethiolate ligands.
| Metal Complex Example | Synthesis Method | Key Characterization Data | Coordination Mode |
| Fe(PySH)42 rsc.org | Reaction of Fe(OTf)2 with 2-mercaptopyridine. | X-ray: Tetrahedral Fe(II) center. Fe-S distances: ~2.35 Å. | Monodentate (S-coordination) |
| [Pd(L)(CH3)Cl] (L = substituted pyridyl-imidazo[1,5-a]pyridine) rsc.org | Reaction of Pd precursor with the N,N-bidentate ligand. | X-ray: Square planar Pd(II). 1H NMR: Downfield shifts of pyridine protons upon coordination. | Bidentate (N,N-chelation) |
| fac-[Re(CO)3(pic)PTA] (pic = picolinate, PTA = phosphine) nih.gov | Reaction of [NEt4]2[ReBr3(CO)3] with picolinic acid and phosphine (B1218219) ligand. | IR (cm-1): ν(CO) at 2024, 1895, 1874. X-ray: fac-[Re(CO)3]+ core. | Bidentate (N,O-chelation) |
| Cd(2-mcpH)42 (2-mcpH = 2-mercaptopyridine) researchgate.net | Reaction of Cd(NO3)2 with 2-mercaptopyridine in a 1:4 ratio. | X-ray: Tetra-coordinated Cd(II) center. IR: Shows shifts in ligand bands upon coordination. | Monodentate (S-coordination) |
Spectroscopic Signatures of Metal-Ligand Interactions (e.g., EPR for Cu(II) complexes)
Spectroscopic techniques are crucial for elucidating the electronic structure and coordination environment of metal complexes. For paramagnetic species such as those involving Copper(II), Electron Paramagnetic Resonance (EPR) spectroscopy is a particularly powerful tool. amu.edu.pl
A Cu(II) ion has a d⁹ electron configuration, resulting in an unpaired electron (S = 1/2) that makes its complexes EPR-active. mdpi.com The EPR spectrum of a Cu(II) complex is characterized by the g-tensor and the copper hyperfine coupling tensor (A), which are highly sensitive to the geometry and nature of the coordinating ligands. ethz.ch For complexes of this compound with Cu(II), where coordination is expected through the nitrogen and sulfur atoms, a distorted square planar or octahedral geometry is typical. This leads to an axial EPR spectrum, characterized by two principal g-values: g∥ (parallel) and g⊥ (perpendicular). rsc.org
Generally, for such geometries, the unpaired electron resides in the d(x²-y²) orbital, which lies in the coordination plane of the ligands. researchgate.net This results in a spectral signature where g∥ > g⊥ > 2.0023. The magnitude of the g∥ value and the parallel component of the hyperfine coupling constant (A∥) are indicative of the degree of covalency in the metal-ligand bond. A higher degree of covalency, often seen with soft donors like sulfur, tends to decrease the values of these parameters.
While specific EPR data for a Cu(II) complex of this compound are not prominently available, the expected parameters can be estimated from studies of analogous Cu(II) complexes with N,S-donor ligands. The benzyl (B1604629) substituent is not directly coordinated to the metal center and is therefore expected to have only a minor electronic influence on the EPR parameters, which are primarily dictated by the immediate N,S coordination sphere.
Table 1: Typical EPR Parameters for Axially Elongated Cu(II) Complexes
| Parameter | Typical Value Range | Information Provided |
| g∥ | 2.15 - 2.40 | Reflects the energy of the d(xy) → d(x²-y²) transition; sensitive to geometry. |
| g⊥ | 2.03 - 2.10 | Reflects the energy of the d(xz, yz) → d(x²-y²) transitions. |
| A∥ | 120 - 200 x 10⁻⁴ cm⁻¹ | Indicates the extent of covalent character in the in-plane σ-bonds. |
| A⊥ | 0 - 30 x 10⁻⁴ cm⁻¹ | Provides information about the out-of-plane π-bonding. |
Note: These are general ranges and the exact values depend on the specific ligand set and solvent.
Structural Analysis of Coordination Geometries in Metal Complexes (e.g., X-ray Diffraction)
The this compound ligand, acting as a bidentate N,S-chelate, typically forms a five-membered ring with the metal center. This chelation can lead to several common coordination geometries:
Tetrahedral Geometry: For metal ions like Zn(II), Cd(II), and Fe(II), forming complexes with a general formula of [M(N-S)₂] or [M(N-S)₄]²⁺ is common. For instance, studies on 2-mercaptopyridine with Cd(II) and Zn(II) have revealed monomeric, tetra-coordinated metal centers with four ligands, resulting in a distorted tetrahedral geometry. researchgate.net Similarly, iron(II) can form a distorted tetrahedral complex, [Fe(PyS)₄]²⁻, which serves as an analogue for the active site of the protein rubredoxin. rsc.org
Square Planar Geometry: This geometry is common for d⁸ metal ions such as Pt(II), Pd(II), and Au(III).
Octahedral Geometry: For many transition metals, including Ru(II) and Co(II), an octahedral geometry is preferred. This is often achieved by the coordination of two or three bidentate ligands, or by the inclusion of additional monodentate ligands (like solvents or phosphines) in the coordination sphere. For example, ruthenium complexes of the type cis-[Ru(κ²-N,S-C₅H₄NS)₂(PPh₃)₂] exhibit a distorted octahedral geometry around the metal center. acs.org
Beyond simple chelation, the thiolate sulfur is capable of bridging two or more metal centers, leading to polynuclear complexes and coordination polymers. An extraordinary example is a hexaruthenium cluster where the 2-mercaptopyridine ligand adopts an unprecedented μ₅-κ² coordination mode, binding to four ruthenium atoms through the sulfur atom and to a fifth through the nitrogen atom. unioviedo.es The presence of the bulky 3-benzyl group would sterically influence the formation of such high-nuclearity clusters and would also play a significant role in the crystal packing of the resulting complexes through intermolecular interactions.
Table 2: Examples of Coordination Geometries in Metal Complexes with Pyridine-2-thiolate (B1254107) Ligands
| Metal Ion | Complex Stoichiometry | Coordination Geometry | Reference |
| Fe(II) | [Fe(PyS)₄]²⁻ | Distorted Tetrahedral | rsc.org |
| Zn(II) | Zn(2-mcpH)₄₂ | Distorted Tetrahedral | researchgate.net |
| Ru(II) | cis-[Ru(κ²-N,S-C₅H₄NS)₂(dppe)] | Distorted Octahedral | acs.org |
| Pt(II)/Tl(I) | [{Pt(C₆F₅)(ppy)}Tl(Spy)] | Bridging N,S-coordination | acs.org |
| Ru(VI) Cluster | [Ru₆(μ₃-H)(μ₅-κ²-L)(μ-CO)(CO)₁₅] | μ₅-κ² Bridging/Capping | unioviedo.es |
Supramolecular Assembly through Coordination Bonds involving this compound
Supramolecular chemistry involves the study of systems composed of multiple chemical species held together by non-covalent intermolecular forces. Coordination bonds, being directional and of tunable strength, are a powerful tool for the programmed self-assembly of discrete, high-order supramolecular structures from metal ions and organic ligands. mdpi.comnih.gov
The this compound ligand is an excellent candidate for constructing supramolecular assemblies due to its inherent structural features:
Bridging Capability: The pyridinethiolate moiety can act as a bridge between two metal centers, using both its nitrogen and sulfur donors. This allows for the formation of coordination polymers and metallamacrocycles.
Directional Bonding: The defined geometry of the pyridine ring and the preferred coordination angles of the metal ion direct the components into predictable larger structures.
Secondary Interactions: The benzyl group can participate in π-π stacking and van der Waals interactions, which can reinforce the structure and guide the assembly into specific three-dimensional architectures.
Research on related pyridinethiolate systems has demonstrated the formation of various supramolecular structures. For example, titanocene (B72419) complexes bearing pyridinethiolate ligands have been used as "metalloligands" that can self-assemble with late transition metals to form well-defined tetranuclear metallamacrocycles. In other work, platinum-thallium complexes have been shown to form one-dimensional zigzag chains where the pyridinethiolate ligand bridges the two different metal centers. acs.org The versatility of the ligand is such that it can bridge multiple metal atoms simultaneously, facilitating the construction of complex polynuclear clusters and extended networks. unioviedo.es
The incorporation of a 3-benzyl group into the 2-mercaptopyridine scaffold would be expected to facilitate similar self-assembly processes. The steric bulk of the benzyl group could be used to control the nuclearity of the resulting assembly, potentially favoring discrete cages or macrocycles over extended polymers. Furthermore, the aromatic rings of the benzyl groups could drive the organization of the assemblies through intermolecular stacking, leading to layered or columnar solid-state structures.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to predict the electronic structure of molecules. nih.gov The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is frequently employed for such studies, often paired with a basis set like 6-31G+(d,p) or higher to provide reliable results for organic molecules. nih.govnih.gov
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as the ground state geometry. This is achieved by finding the minimum energy conformation. For 3-Benzyl-2-mercaptopyridine, this involves considering the thiol-thione tautomerism. Theoretical calculations on related mercaptopyridine systems suggest that the thione form, 3-Benzylpyridine-2(1H)-thione, is generally the more stable tautomer, and thus it is the primary subject of these geometric optimizations. mdpi.com
The optimization process calculates key structural parameters. While specific DFT calculations for this compound are not extensively published, the expected values can be inferred from studies on analogous structures. nih.govnih.gov The process confirms that the optimized geometry corresponds to a true energy minimum by ensuring there are no imaginary frequencies in the vibrational analysis. mdpi.com
Table 1: Representative Geometrical Parameters from DFT Optimization This table presents typical bond lengths and angles expected for 3-Benzylpyridine-2(1H)-thione, based on DFT studies of similar heterocyclic and benzyl-containing compounds. The exact values require a specific calculation.
| Parameter | Description | Expected Value |
|---|---|---|
| C=S Bond Length | The double bond between carbon and sulfur in the thione group. | ~1.65 - 1.68 Å |
| C-N Bond Length | Bonds within the pyridinethione ring. | ~1.35 - 1.40 Å |
| C-C Bond Length | Aromatic bonds in the pyridine (B92270) and benzyl (B1604629) rings. | ~1.39 - 1.42 Å |
| C-S-N Bond Angle | The angle around the sulfur atom in the thiol tautomer. | ~100 - 105° |
Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. irjweb.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. irjweb.com
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests high chemical reactivity, low kinetic stability, and that the molecule can be easily excited. nih.govirjweb.com Conversely, a large energy gap indicates high stability and low reactivity. irjweb.com Analysis of the spatial distribution of these orbitals shows where the molecule is most likely to donate or accept electrons. For 3-Benzylpyridine-2(1H)-thione, the HOMO is expected to be localized primarily on the thione moiety and the pyridine ring, while the LUMO may be distributed across the π-system of the rings.
Global reactivity descriptors can be calculated from the HOMO and LUMO energies:
Chemical Hardness (η): η = (ELUMO - EHOMO) / 2
Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2
Electrophilicity Index (ω): ω = μ² / (2η)
A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. nih.gov
Table 2: Frontier Molecular Orbitals and Reactivity Descriptors This table outlines the parameters derived from FMO analysis. The values are illustrative of what a DFT calculation would yield.
| Parameter | Symbol | Definition | Significance |
|---|---|---|---|
| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital. | Related to electron-donating ability. |
| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital. | Related to electron-accepting ability. |
| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and stability. schrodinger.com |
| Chemical Hardness | η | Resistance to change in electron distribution. | A large value implies high stability. |
| Electronegativity | χ | -μ; ability to attract electrons. | Measures the electron-attracting power. |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines charge transfer and conjugative interactions by transforming the complex molecular orbitals into localized, chemically intuitive Lewis-type structures (bonds and lone pairs). nih.gov
Table 3: Representative NBO Donor-Acceptor Interactions This table illustrates the type of stabilizing interactions identified by NBO analysis for a molecule like 3-Benzylpyridine-2(1H)-thione.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
|---|---|---|---|
| LP(S) | π*(C-N) | High | Lone pair delocalization, resonance stabilization. |
| LP(N) | π*(C-C) | Moderate | Lone pair delocalization into the ring system. |
| π(C-C)ring | π*(C-C)ring | High | Intramolecular charge transfer, π-conjugation. |
Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited-state properties of molecules, making it ideal for predicting UV-Visible electronic absorption spectra. researchgate.net The calculation provides information on excitation energies, oscillator strengths (which relate to the intensity of an absorption band), and the specific molecular orbitals involved in each electronic transition (e.g., n → π* or π → π*). researchgate.net
For 3-Benzylpyridine-2(1H)-thione, TD-DFT calculations can predict the wavelength of maximum absorption (λmax). The results are often compared with experimental spectra and can be performed to account for solvent effects using models like the Polarizable Continuum Model (PCM). researchgate.net The major electronic transitions are typically found to be π → π* transitions within the conjugated system of the pyridine and benzyl rings.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule. nih.gov It illustrates the charge distribution on the molecular surface. The map is colored according to the electrostatic potential:
Red regions: Indicate negative potential, representing areas rich in electrons. These sites are susceptible to electrophilic attack. researchgate.net
Blue regions: Indicate positive potential, representing areas of electron deficiency. These sites are prone to nucleophilic attack. researchgate.net
Green regions: Represent neutral potential.
For 3-Benzylpyridine-2(1H)-thione, the MEP map is expected to show a significant region of negative potential (red) around the electronegative sulfur atom of the thione group, identifying it as a primary site for interaction with electrophiles. The hydrogen atom attached to the ring nitrogen would be a site of positive potential (blue). nih.govdntb.gov.ua This analysis is invaluable for understanding intermolecular interactions and predicting how the molecule will interact with biological targets or other reagents. proteopedia.org
Theoretical Prediction of Non-Linear Optical (NLO) Properties
Molecules with extensive π-conjugated systems and significant charge separation can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and materials science. nih.gov Computational methods can predict these properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). nih.gov
A large hyperpolarizability value (β) is indicative of a strong NLO response. This property is often associated with molecules that have a small HOMO-LUMO gap, indicating significant intramolecular charge transfer (ICT). nih.gov The presence of the electron-rich pyridinethione ring and the π-system of the benzyl group in this compound suggests it could possess NLO properties. DFT calculations can quantify these parameters and guide the design of new NLO materials. nih.govresearchgate.net
Table 4: Calculated Non-Linear Optical (NLO) Parameters This table lists the key NLO parameters that are calculated theoretically. The values depend heavily on the computational method and basis set used.
| Parameter | Symbol | Description | Significance |
|---|---|---|---|
| Dipole Moment | µ | A measure of the overall polarity of the molecule. | Contributes to the NLO response. |
| Mean Polarizability | ⟨α⟩ | The average ability of the molecule's electron cloud to be distorted by an electric field. | A measure of the linear optical response. |
Quantum Chemical Calculations for Mechanistic Insights
Quantum chemical calculations have become an indispensable tool for elucidating the complex reaction mechanisms of heterocyclic compounds. While specific computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the well-established principles of computational chemistry allow for a detailed theoretical investigation of its reactivity. Methodologies such as Density Functional Theory (DFT) are frequently employed to map out potential energy surfaces, identify transition states, and calculate activation energies, thereby providing profound mechanistic insights. ias.ac.innih.gov
A hypothetical, yet plausible, reaction pathway for this compound could involve electrophilic or nucleophilic attack at various positions on the pyridine ring or reactions involving the mercapto or benzyl groups. Quantum chemical calculations can be utilized to model these potential reaction pathways. For instance, in a hypothetical alkylation reaction at the sulfur atom, computational methods can be used to locate the transition state structure and determine the energy barrier for the reaction.
These calculations would typically begin with the optimization of the ground state geometries of the reactants, in this case, this compound and an alkylating agent. Following this, the transition state for the reaction would be located using methods like the quasi-Newton approach. rsc.org The transition state is a first-order saddle point on the potential energy surface, and its structure provides crucial information about the geometry of the activated complex. An important verification of a true transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate.
The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. By comparing the activation energies for different possible reaction pathways, the most favorable mechanism can be identified. For example, a comparison could be made between the alkylation at the sulfur atom versus a competing reaction at the nitrogen atom of the pyridine ring.
Furthermore, Natural Bond Orbital (NBO) analysis can provide insights into the charge distribution and orbital interactions throughout the reaction. acs.org This can help in understanding the electronic changes that occur during the transformation from reactants to products through the transition state. For instance, the change in the charge on the sulfur and nitrogen atoms as the alkylating agent approaches can reveal the nucleophilic character of these centers.
To illustrate the type of data that would be generated from such a study, the following tables present hypothetical calculated values for a reaction involving this compound.
Table 1: Hypothetical Calculated Energies for a Reaction Pathway of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants (this compound + Electrophile) | 0.0 |
| Transition State | +15.2 |
| Products | -5.8 |
Table 2: Hypothetical Geometric Parameters of the Transition State
| Parameter | Value |
| Bond being formed (e.g., S-C) | 2.15 Å |
| Bond being broken (e.g., C-Leaving Group) | 2.30 Å |
| Angle (e.g., Pyridine Ring-S-C) | 105.3° |
Table 3: Hypothetical Mulliken Atomic Charges in the Reactant and Transition State
| Atom | Charge in Reactant (a.u.) | Charge in Transition State (a.u.) |
| Sulfur | -0.25 | -0.10 |
| Nitrogen | -0.40 | -0.35 |
| C2 (Carbon of Pyridine Ring) | +0.15 | +0.20 |
These tables are representative of the data that quantum chemical calculations can provide to offer a detailed, atomistic-level understanding of the reaction mechanism. Such theoretical investigations are crucial for predicting the reactivity of molecules like this compound and for designing new synthetic routes. rsc.org
Chemical Reactivity and Mechanistic Studies
Nucleophilic Substitution Reactions Involving the Thiolate Group
The thiol group of 3-benzyl-2-mercaptopyridine is acidic and can be readily deprotonated by a base to form the corresponding thiolate anion. This thiolate is a potent nucleophile and can participate in a range of nucleophilic substitution reactions. The nucleophilicity of the thiolate is influenced by the electron-withdrawing nature of the pyridine (B92270) ring.
One of the most common reactions is S-alkylation , where the thiolate displaces a leaving group from an alkyl halide to form a thioether. This reaction typically proceeds via an SN2 mechanism. The general scheme for this reaction is the deprotonation of the thiol with a base like sodium hydride or potassium carbonate, followed by the addition of an alkylating agent.
Representative S-Alkylation and S-Arylation Reactions of Related Mercaptopyridines
| Entry | Mercaptopyridine Derivative | Electrophile | Product | Reaction Conditions |
|---|---|---|---|---|
| 1 | 2-Mercaptopyridine (B119420) | Methyl iodide | 2-(Methylthio)pyridine | Base (e.g., NaH), THF |
| 2 | 2-Mercaptopyridine | Benzyl (B1604629) bromide | 2-(Benzylthio)pyridine | Base (e.g., K2CO3), DMF |
| 3 | 3-Nitro-5-bromo-2-mercaptopyridine | Benzyl mercaptan | 2-Methyl-3-(benzylthio)-5-bromopyridine | K2CO3, DMF, heat |
This table presents examples of nucleophilic substitution reactions involving related mercaptopyridine compounds to illustrate the expected reactivity of the thiolate group of this compound.
The benzyl group at the 3-position can sterically influence the approach of the electrophile to the sulfur atom, although this effect is generally minimal for reactions at the 2-position. The electronic properties of the pyridine ring also play a role; the nitrogen atom's electron-withdrawing nature enhances the acidity of the thiol proton, facilitating the formation of the nucleophilic thiolate.
In addition to alkyl halides, other electrophiles such as epoxides and α,β-unsaturated carbonyl compounds can react with the thiolate of this compound through nucleophilic ring-opening and Michael addition reactions, respectively.
Oxidation Pathways and Disulfide Formation
The thiol group of this compound is susceptible to oxidation. The most common oxidation product is the corresponding disulfide, 3,3'-dibenzyl-2,2'-dipyridyl disulfide. This oxidative coupling can be achieved using a variety of mild oxidizing agents. The reaction proceeds through the formation of a sulfenyl intermediate, which then reacts with another molecule of the thiol.
Common oxidizing agents for the conversion of thiols to disulfides include:
Iodine (I2)
Hydrogen peroxide (H2O2)
Oxygen (O2), often in the presence of a catalyst
Dimethyl sulfoxide (B87167) (DMSO)
The general reaction for the formation of the disulfide is as follows:
2 R-SH + [O] → R-S-S-R + H2O
where R represents the 3-benzylpyridin-2-yl group.
Common Oxidizing Agents for Thiol to Disulfide Conversion
| Oxidizing Agent | Typical Reaction Conditions | Notes |
|---|---|---|
| Iodine (I2) | Methanol, room temperature | Mild and efficient for many thiols. |
| Hydrogen Peroxide (H2O2) | Aqueous or alcoholic solution, often with a catalyst | A green and readily available oxidant. |
| Air (O2) | Often requires a base or metal catalyst | Environmentally friendly but can be slow without a catalyst. |
This table provides a summary of common reagents used for the oxidation of thiols to disulfides, which are applicable to this compound.
Further oxidation of the disulfide can lead to the formation of thiosulfinates (R-S(O)-S-R) and subsequently thiosulfonates (R-S(O)2-S-R). More vigorous oxidation can cleave the sulfur-sulfur bond to yield sulfonic acids (R-SO3H). The specific oxidation product obtained depends on the strength of the oxidizing agent and the reaction conditions.
Role of this compound in Organic Transformations
While specific applications of this compound in organic transformations are not extensively documented, its structural motifs suggest several potential roles.
Precursor to Thioethers and Other Sulfur-Containing Molecules: As discussed in section 6.1, the nucleophilic thiolate can be used to synthesize a variety of thioethers. These thioethers can be valuable intermediates in the synthesis of more complex molecules.
Ligand in Coordination Chemistry and Catalysis: The pyridine nitrogen and the sulfur atom of the mercapto group can act as a bidentate ligand, chelating to metal centers. Such metal complexes can exhibit catalytic activity. For instance, palladium complexes bearing functionalized mercaptopyridine ligands have been shown to be effective catalysts in cross-coupling reactions. nih.gov While not specifically this compound, related structures demonstrate this potential. For example, copper complexes with pyridine-containing ligands have been used to catalyze the oxidation of benzyl alcohol. mdpi.comsemanticscholar.org
Potential Applications of Related Mercaptopyridine Derivatives in Organic Synthesis
| Application | Mercaptopyridine Derivative | Role | Example Reaction |
|---|---|---|---|
| Cross-Coupling Catalysis | Functionalized 2-mercaptopyridine | Ligand for Palladium | Suzuki-Miyaura coupling |
| Oxidation Catalysis | 2-Aminomethylpyridine (as part of a copper complex) | Ligand for Copper | Oxidation of benzyl alcohol |
This table highlights the roles of similar mercaptopyridine compounds in organic transformations, suggesting potential applications for this compound.
Kinetic and Mechanistic Investigations of Reactions Catalyzed by or Involving the Compound
Nucleophilic Substitution: The kinetics of S-alkylation are typically second order, being first order in both the thiolate and the alkyl halide. The mechanism is a classic SN2 displacement. The rate of reaction would be influenced by the nature of the leaving group on the electrophile, the solvent, and the concentration of the reactants.
Oxidation to Disulfide: The mechanism of thiol oxidation can be complex and depends on the oxidant. For instance, the oxidation by iodine is believed to proceed through a sulfenyl iodide intermediate (R-SI). The rate of oxidation is generally dependent on the concentration of both the thiol and the oxidizing agent.
Catalysis: If this compound were to be used as a ligand in a catalytic cycle, mechanistic studies would involve identifying the active catalytic species, determining the rate-determining step, and understanding the role of the ligand in the elementary steps of the catalytic cycle (e.g., oxidative addition, transmetalation, reductive elimination). Techniques such as in-situ spectroscopy (NMR, IR), kinetic analysis (reaction order determination), and computational modeling (DFT) are commonly employed to elucidate these mechanisms.
Common Methods for Mechanistic Investigation of Related Reactions
| Method | Information Obtained |
|---|---|
| Kinetic Studies (e.g., initial rates, monitoring reactant/product concentration over time) | Reaction order, rate constants, activation parameters. |
| Isotope Labeling Studies | Elucidation of bond-forming and bond-breaking steps. |
| In-situ Spectroscopy (NMR, IR, UV-Vis) | Identification of reaction intermediates and catalyst resting states. |
This table outlines common experimental and computational techniques used to study the mechanisms of reactions that this compound is expected to undergo.
Catalytic Applications of 3 Benzyl 2 Mercaptopyridine and Its Derivatives
Metal-Free Catalysis
C-H Borylation Reactions
The unique structure of 2-mercaptopyridine (B119420) derivatives, including 3-benzyl-2-mercaptopyridine, allows them to function as bifunctional organocatalysts in metal-free C-H borylation reactions. This catalytic activity stems from the presence of both a Lewis basic site (the pyridine (B92270) nitrogen) and a Brønsted acidic site (the thiol proton).
In a proposed catalytic cycle, the pyridine nitrogen atom interacts with the boron reagent, while the acidic thiol proton facilitates the cleavage of the C-H bond of the aromatic substrate. This dual activation mode enables the transfer of the boryl group to the arene without the need for a transition metal. Research on 2-mercaptopyridine has shown its capability to catalyze isodesmic C-H borylation of heteroarenes. researchgate.net The mechanism involves the cleavage of boron-carbon bonds and the subsequent formation of a new boron-carbon bond through a Lewis pair-mediated C-H activation. This approach represents an advancement in C-H borylation, moving from noble metal catalysts to more sustainable metal-free systems. researchgate.net While specific studies focusing exclusively on the 3-benzyl derivative are limited, the core catalytic function is attributed to the 2-mercaptopyridine scaffold, which remains intact in this compound.
| Substrate | Boron Reagent | Catalyst | Product | Yield (%) |
|---|---|---|---|---|
| Thiophene | B2pin2 | 2-Mercaptopyridine | 2-Borylthiophene | Data not specified in literature |
| Furan | B2pin2 | 2-Mercaptopyridine | 2-Borylfuran | Data not specified in literature |
Organic Transformations Mediated by Acid-Base Properties
The tautomeric nature of this compound, existing in equilibrium between the thiol and thione forms, endows it with both acidic and basic properties, making it a potential candidate for acid-base organocatalysis. The thiol (-SH) group can act as a Brønsted acid, donating a proton to activate electrophiles, while the pyridine nitrogen atom and the thione sulfur atom can act as Lewis and/or Brønsted bases, activating nucleophiles.
This dual functionality allows the molecule to potentially catalyze a range of organic transformations that rely on proton transfer or hydrogen bonding interactions. For instance, in reactions such as aldol (B89426) or Michael additions, the basic nitrogen could deprotonate a pro-nucleophile to generate an enolate, while the acidic thiol could protonate the carbonyl group of the electrophile, thereby lowering the activation energy of the reaction. While specific documented applications of this compound as a primary acid-base catalyst are not extensively reported in dedicated studies, its inherent structural characteristics are analogous to other bifunctional catalysts used in various synthetic methodologies.
Metal-Catalyzed Reactions Featuring this compound as a Ligand
Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
Derivatives of 2-mercaptopyridine have been successfully incorporated into ligand architectures for palladium-catalyzed cross-coupling reactions. Specifically, these moieties have been used to functionalize N-heterocyclic carbene (NHC) ligands, creating robust catalysts for reactions like the Suzuki-Miyaura coupling. The mercaptopyridine unit can chelate to the metal center, influencing the electronic properties and stability of the catalytic complex.
Hydroamination Reactions
The pyridine-thiol scaffold, when part of a ligand system, plays a critical role in metal-catalyzed hydroamination reactions. In a notable example, a cationic palladium(II) complex featuring a pyridyl-mesoionic carbene ligand catalyzes the intermolecular hydroamination of terminal alkynes with anilines. acs.org The reaction proceeds with high Markovnikov selectivity at room temperature without the need for additives. acs.org
The key to this high efficiency is the hemilabile nature of the 2-mercaptopyridine unit. The pyridine "wingtip" is positioned near the metal's active site, where it functions as a proton shuttle. acs.org This arrangement mimics enzyme-like catalysis by facilitating entropically favored proton transfers between the amine nucleophile and the alkyne substrate coordinated to the palladium center. acs.org This internal assistance from the ligand circumvents the need for external acid or base co-catalysts and allows the reaction to proceed under exceptionally mild conditions with a wide tolerance for various functional groups. acs.org
| Aniline Derivative | Reaction Time (h) | Product | Isolated Yield (%) |
|---|---|---|---|
| Aniline | 16 | N-(1-phenylethylidene)aniline | 98 |
| 4-Methylaniline | 16 | 4-Methyl-N-(1-phenylethylidene)aniline | 96 |
| 4-Methoxyaniline | 16 | 4-Methoxy-N-(1-phenylethylidene)aniline | 99 |
| 4-Fluoroaniline | 16 | 4-Fluoro-N-(1-phenylethylidene)aniline | 97 |
| 4-Chloroaniline | 24 | 4-Chloro-N-(1-phenylethylidene)aniline | 95 |
Click Chemistry Catalysis
In the realm of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), ligands play a vital role in stabilizing the active Cu(I) catalytic species and accelerating the reaction. Ligands derived from 2-mercaptopyridine have been shown to be effective in this capacity.
Research has demonstrated that copper(II) complexes formed with 2-mercaptopyridine-functionalized 1,2,3-triazole ligands can efficiently catalyze the CuAAC reaction in alcoholic solvents without requiring an external reducing agent. rsc.org It is proposed that during an induction period, the copper(II) precatalyst is reduced in situ to the active copper(I) species via the oxidation of the alcohol solvent. rsc.org These catalysts show broad applicability for the synthesis of mono-, bis-, and tris-triazoles with high yields, often under microwave irradiation which allows for low catalyst loadings and short reaction times. rsc.org The incorporation of the mercaptopyridine unit provides a robust ligand framework that promotes high catalytic efficiency. rsc.org
| Alkyne | Azide | Conditions | Yield (%) |
|---|---|---|---|
| Phenylacetylene | Benzyl (B1604629) azide | 1 mol% catalyst, EtOH, MW, 100 °C, 10 min | 98 |
| 1-Ethynyl-4-fluorobenzene | Benzyl azide | 1 mol% catalyst, EtOH, MW, 100 °C, 10 min | 97 |
| Propargyl alcohol | Benzyl azide | 1 mol% catalyst, EtOH, MW, 100 °C, 10 min | 96 |
| Phenylacetylene | 1-Azido-4-nitrobenzene | 1 mol% catalyst, EtOH, MW, 100 °C, 10 min | 98 |
| 1-Ethynylcyclohexene | Benzyl azide | 1 mol% catalyst, EtOH, MW, 100 °C, 10 min | 95 |
Catalyst Design Principles Based on Ligand Structure and Hemilability Effects
The efficacy of a catalyst is intrinsically linked to the structure of its coordinating ligands. In the case of this compound, its utility in catalyst design stems from a combination of steric, electronic, and structural features, most notably the concept of hemilability.
The this compound ligand features a pyridine ring, a mercapto group, and a benzyl substituent. The pyridine nitrogen and the sulfur atom of the mercapto group can both coordinate to a metal center, acting as a bidentate ligand. The benzyl group, attached at the 3-position of the pyridine ring, introduces significant steric bulk near the metal's coordination sphere. This steric hindrance can be strategically employed to influence the selectivity of a catalytic reaction, for instance, by favoring the formation of a specific stereoisomer. Furthermore, the electronic properties of the benzyl group can modulate the electron density at the metal center, thereby tuning its reactivity.
A crucial aspect of ligands like this compound is their potential for hemilability. acs.org Hemilability refers to the ability of a multidentate ligand to have one donor arm that can reversibly dissociate from the metal center, creating a vacant coordination site for substrate binding and activation. wwu.edu In the context of a this compound-metal complex, the bond between the metal and the pyridine nitrogen is typically more labile than the metal-sulfur bond. This allows the pyridine ring to detach during a catalytic cycle, facilitating substrate coordination, and then re-coordinate to stabilize the catalytic species. This dynamic behavior can be critical for achieving high catalytic turnover frequencies.
Research on related pyridine-thiolate ligands has provided evidence for this dissociation. For example, studies on nickel-centered pyridine-2-thiolate (B1254107) photocatalysts have shown that protonation can lead to the complete dissociation of the protonated ligand. acs.orgnih.gov This highlights the dynamic nature of the metal-ligand interaction, which is a key principle in designing catalysts with tunable activity. The interplay between the strongly coordinating thiol group and the more weakly coordinating pyridine moiety is central to the hemilabile nature of these ligands.
The design principles for catalysts incorporating this compound and its derivatives can be summarized in the following table:
| Design Principle | Influence of this compound Structure | Desired Catalytic Outcome |
| Steric Tuning | The bulky benzyl group at the 3-position creates a sterically demanding environment around the metal center. | Enhanced stereoselectivity, regioselectivity, and control over substrate approach. |
| Electronic Modulation | The electron-donating or withdrawing nature of substituents on the benzyl or pyridine rings can alter the electron density at the metal. | Optimization of catalytic activity and stabilization of different oxidation states of the metal during the catalytic cycle. |
| Hemilability | The pyridine-thiol scaffold allows for the reversible dissociation of the pyridine nitrogen, creating a vacant coordination site. | Increased catalytic turnover rates by facilitating substrate binding and product release. |
| Bite Angle and Chelate Ring Size | The geometry of the bidentate coordination of the pyridine and mercapto groups determines the bite angle and the size of the resulting chelate ring. | Influences the stability of the metal complex and the geometry of the active site, thereby affecting catalytic performance. |
By systematically modifying the substituents on the benzyl and pyridine rings, chemists can fine-tune these properties to develop highly active and selective catalysts for a wide range of organic transformations.
Recovery and Reusability of this compound-Based Catalysts
The practical and economic viability of a catalytic process often hinges on the ability to recover and reuse the catalyst multiple times without significant loss of activity. For catalysts based on this compound, several strategies can be envisioned and have been applied to similar ligand systems to facilitate their separation from the reaction mixture and subsequent reuse.
One common approach is the heterogenization of the homogeneous catalyst. This can be achieved by immobilizing the this compound ligand or its metal complex onto a solid support. Common supports include inorganic materials like silica (B1680970) and magnetic nanoparticles, or organic polymers. For instance, pyridine-based thiol ligands have been used for the precipitation and recovery of heavy metals, demonstrating the strong affinity of this functional group for metal ions, which can be exploited for catalyst immobilization. researchgate.netnih.gov
Magnetically recoverable catalysts are particularly attractive due to the ease of separation using an external magnetic field. rsc.org A hypothetical magnetically recoverable catalyst based on this compound could be synthesized by anchoring the ligand to silica-coated magnetic nanoparticles. After the reaction, the catalyst can be easily separated from the product solution, washed, and reused in subsequent reaction cycles.
The following table outlines potential methods for the recovery and reuse of catalysts based on this compound, drawing parallels from existing research on related systems.
| Recovery Method | Description | Advantages | Potential Challenges |
| Immobilization on Solid Supports (e.g., Silica, Polymers) | Covalent attachment of the ligand to a solid matrix. | Easy separation by filtration; potential for use in continuous flow reactors. | Leaching of the metal or ligand from the support; potential mass transfer limitations affecting catalytic activity. |
| Anchoring to Magnetic Nanoparticles | The ligand or complex is attached to the surface of magnetic nanoparticles. | Simple and efficient separation with an external magnet; high surface area of nanoparticles can lead to high catalyst loading. | Potential for nanoparticle aggregation; requires stable anchoring chemistry to prevent leaching. |
| Dendritic or Polymeric Catalysts | The ligand is incorporated into a larger macromolecular structure. | Recovery by precipitation or membrane filtration; allows for a homogeneous reaction environment with easy separation. | Can lead to increased viscosity of the reaction mixture; synthesis of well-defined dendritic or polymeric ligands can be complex. |
| Use of Biphasic Systems | The catalyst is designed to be soluble in a phase that is immiscible with the product phase (e.g., fluorous or aqueous phases). | Simple phase separation for catalyst recovery. | Requires solvents that are compatible with the reaction but allow for phase separation; potential for catalyst leaching into the product phase. |
Applications in Materials Science and Functional Materials Development
Integration into Functional Organic Materials
The reactive nature of the thiol and the functionality of the pyridine (B92270) ring in 3-Benzyl-2-mercaptopyridine make it a candidate for integration into functional organic materials, such as specialized polymers. While direct polymerization of this compound is not widely documented, its structural motifs are found in related systems used for creating functional polymers.
The thiol (-SH) group can participate in various polymerization reactions, including thiol-ene "click" chemistry, which is known for its high efficiency and mild reaction conditions. This allows the molecule to be grafted onto existing polymer backbones or used as a monomer in the synthesis of new polymers. For instance, insoluble polymers derived from the related compound 2-mercaptopyridine (B119420) have been successfully prepared and utilized as reagents in the stepwise synthesis of peptides. nih.gov This demonstrates the principle of immobilizing the mercaptopyridine unit onto a polymer support to impart specific chemical reactivity.
By incorporating this compound into a polymer structure, the material's properties can be precisely tuned. The benzyl (B1604629) group would enhance the hydrophobicity and steric bulk of the resulting polymer, influencing its solubility in organic solvents and its solid-state morphology. The accessible pyridine and thiol groups within the polymer matrix could serve as binding sites for metal ions, making such materials suitable for applications in catalysis or chemical sensing. The development of functional polymers often involves either the polymerization of functional monomers or the post-polymerization modification of existing commodity polymers to introduce desired functionalities. mdpi.comdocumentsdelivered.com
Role in Surface Modification and Interface Chemistry (e.g., Electroplating Levelers)
The most established application for mercaptopyridine derivatives in materials science is in surface and interface chemistry, particularly as additives in electrochemical deposition processes. The thiol group provides a strong affinity for metal surfaces, enabling the molecule to adsorb and form ordered layers that modify the electrochemical behavior at the solid-liquid interface.
Electroplating Levelers:
In the electroplating of copper for manufacturing printed circuit boards (PCBs) and integrated circuits, additives are crucial for achieving uniform, defect-free deposition, especially in high-aspect-ratio features like microvias. rsc.org Levelers are a class of organic additives that inhibit deposition at high-current-density areas (such as the opening of a via) more than at low-current-density areas (the via bottom), promoting "bottom-up" filling. nih.gov
Derivatives of 2-mercaptopyridine are known to be effective levelers, exhibiting a stronger inhibitory effect on copper deposition than some traditional dye-based levelers. researchgate.netnih.gov The function of these molecules is closely tied to their ability to adsorb onto the copper surface and interact with other additives in the plating bath. rsc.org
The presence of a benzyl group is particularly advantageous for leveler performance. Studies on various benzyl-containing compounds, such as benzethonium (B1203444) chloride, have shown that the benzyl group enhances the inhibitory effect and promotes convection-dependent adsorption. researchgate.netresearchgate.net This behavior is critical for achieving the potential difference needed for superfilling microvias. researchgate.net The combination of the inhibiting mercaptopyridine head with a bulky, surface-active benzyl group makes this compound a highly promising candidate for an advanced leveler in copper electroplating formulations. researchgate.net
| Leveler Type | Key Structural Features | Primary Mechanism of Action | Performance Notes | Relevant Compounds Mentioned in Research |
|---|---|---|---|---|
| Dye-Based | Large aromatic structures, often with azo (-N=N-) groups | Adsorption and electrochemical reduction at high current densities | Classic levelers, but can have issues with stability and incorporation. | Janus Green B (JGB), Diazine Black rsc.orgnih.gov |
| Amine/Thiol-Based | Nitrogen and/or sulfur heteroatoms, conjugated systems | Strong coordination and adsorption on copper surfaces, inhibiting deposition | Strong inhibitory effect, often superior to dye-based levelers. | 2-Mercaptopyridine (2-MP), 4,6-dimethyl-2-mercaptopyrimidine (B146703) rsc.orgresearchgate.net |
| Benzyl-Containing | Benzyl group, often as part of a quaternary ammonium (B1175870) salt or other functional molecule | Enhanced surface adsorption and convection-dependent inhibition due to steric and electronic effects | Excellent filling performance and creation of large potential differences for superfilling. researchgate.net | Benzethonium Chloride (BZC), Benzyl-containing quaternary ammonium salts researchgate.netresearchgate.net |
Self-Assembled Monolayers (SAMs):
The strong interaction between thiols and noble metals like gold is the basis for the formation of self-assembled monolayers (SAMs). These are highly ordered molecular layers that can precisely control the surface properties of a material, such as wettability, corrosion resistance, and biocompatibility. mdpi.com Research on both pyridine-terminated thiols and benzylmercaptan has shown that these molecules form dense, well-ordered monolayers on gold surfaces. rsc.orgresearchgate.netresearchgate.net
Given its structure, this compound is an ideal candidate for forming robust SAMs. The thiol group would serve as the anchor to the gold surface, while the benzyl-pyridine portion would form the outer surface of the monolayer, defining its interface with the environment. The orientation and packing of the molecules would be influenced by interactions between the aromatic pyridine and benzyl groups. Such SAMs could be used to functionalize electrode surfaces for sensors or to control protein adsorption on biomedical implants. mdpi.com
Potential for Electronic and Optical Materials
The coordination capabilities of the pyridine-thiol (or pyridinethione) moiety make this compound a promising ligand for the synthesis of metal complexes with interesting electronic and optical properties. The electronic properties of materials containing pyridine units can be tuned by modifying the substituents on the pyridine ring. nih.govnih.gov
When coordinated to a metal center, the mercaptopyridine ligand can participate in metal-to-ligand charge transfer (MLCT) or ligand-centered (LC) electronic transitions. rsc.org These transitions are the basis for the photophysical properties of many metal complexes, including fluorescence and phosphorescence. For example, phthalocyanine (B1677752) complexes substituted with 2-mercaptopyridine have been synthesized and shown to have high triplet quantum yields, suggesting their potential use as photosensitizers in applications like photodynamic therapy or photocatalysis. nih.gov
The introduction of a benzyl group could further modify the electronic and photophysical properties of such complexes. It could influence the crystal packing of the material, potentially leading to aggregation-induced emission, a phenomenon observed in some platinum(II) complexes where luminescence is enhanced in the aggregated state. nih.gov While specific research on this compound in this context is limited, its ability to act as a chelating ligand for a variety of metal ions (e.g., Mg(II), Al(III), Ir(III), Pt(II)) opens a pathway to new luminescent and electronically active materials. nih.govscilit.com
Precursor for Advanced Supramolecular Assemblies and Porous Materials
Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding and metal coordination. The pyridine ring is a fundamental building block in supramolecular chemistry, as its nitrogen atom is an excellent hydrogen bond acceptor and a coordination site for metal ions. nih.govacs.org
This compound contains multiple features that make it a valuable precursor for supramolecular assemblies. The pyridine nitrogen can form robust hydrogen-bonded synthons with carboxylic acids, for example. acs.org Both the pyridine nitrogen and the sulfur atom of the thiol group can coordinate to metal centers, allowing the molecule to act as a linker in the construction of metal-organic frameworks (MOFs). bohrium.comresearchgate.net
Future Research Directions and Perspectives
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The development of efficient and environmentally benign synthetic methods is a paramount goal in modern organic chemistry. Future research into the synthesis of 3-Benzyl-2-mercaptopyridine and its analogs should prioritize the exploration of novel and sustainable routes.
Current synthetic strategies for pyridine (B92270) derivatives often involve multi-component reactions (MCRs), which offer advantages such as high atom economy and procedural simplicity. acs.orgnih.gov Future work could focus on developing new MCRs that utilize readily available starting materials to construct the this compound framework in a single step. Green chemistry principles should be at the forefront of this research, emphasizing the use of non-toxic solvents, recyclable catalysts, and energy-efficient reaction conditions like microwave irradiation. nih.govresearchgate.net
Furthermore, the application of flow chemistry presents a promising avenue for the synthesis of this compound. Flow reactors can offer precise control over reaction parameters, leading to improved yields, enhanced safety, and easier scalability. Investigating the synthesis of this compound under continuous flow conditions could lead to more efficient and sustainable production methods.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Novel Multi-Component Reactions (MCRs) | High atom economy, operational simplicity, reduced waste. acs.org | Design of new one-pot reactions using green catalysts and solvents. nih.govresearchgate.net |
| Microwave-Assisted Synthesis | Shorter reaction times, improved yields, energy efficiency. nih.gov | Optimization of microwave parameters for the synthesis of pyridine derivatives. |
| Flow Chemistry | Precise reaction control, enhanced safety, scalability. | Development of continuous flow processes for the synthesis of this compound. |
| Sustainable Catalysis | Use of reusable and non-toxic catalysts, minimizing environmental impact. nih.gov | Exploration of heterogeneous catalysts like graphitic carbon nitride (g-C3N4). nih.gov |
Deeper Understanding of Structure-Reactivity Relationships through Advanced Computational Techniques
Computational chemistry offers powerful tools to elucidate the electronic structure, reactivity, and spectroscopic properties of molecules. cacrdelhi.comcacrdelhi.com Future research should leverage advanced computational techniques, such as Density Functional Theory (DFT), to gain a deeper understanding of the structure-reactivity relationships of this compound.
DFT studies can be employed to investigate the tautomeric equilibrium between the thiol and thione forms of 2-mercaptopyridine (B119420) derivatives, which is known to be influenced by solvent and concentration. wikipedia.org Understanding this equilibrium for this compound is crucial for predicting its reactivity in various chemical environments. Computational modeling can also predict reaction pathways, transition states, and activation energies for its synthesis and subsequent reactions, guiding the design of more efficient synthetic protocols.
Furthermore, computational analysis can shed light on the coordination properties of this compound as a ligand in metal complexes. By modeling the interactions between the ligand and various metal centers, researchers can predict the stability, geometry, and electronic properties of the resulting complexes, which is vital for the development of new catalysts. rsc.orgnih.gov
| Computational Method | Application in this compound Research | Expected Insights |
| Density Functional Theory (DFT) | Investigating tautomeric equilibrium, reaction mechanisms, and electronic properties. nih.gov | Deeper understanding of reactivity, guidance for synthetic optimization. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing the nature of intermolecular interactions. nih.gov | Elucidation of bonding characteristics in complexes and materials. |
| Molecular Dynamics (MD) Simulations | Studying the behavior of the molecule in different solvent environments and its interaction with larger systems. | Insights into solvation effects and binding modes. |
Development of New Catalytic Systems with Enhanced Efficiency and Selectivity
The pyridine and thiol moieties within this compound make it an attractive candidate for use as a ligand in catalysis. Future research should focus on the development of new catalytic systems incorporating this ligand to achieve enhanced efficiency and selectivity in a variety of organic transformations.
The coordination chemistry of 2-mercaptopyridine derivatives with transition metals like iron, palladium, and copper has been explored, revealing their potential in catalysis. rsc.orgacs.orgmdpi.com Building on this, research can be directed towards synthesizing and characterizing novel metal complexes of this compound. The steric and electronic properties imparted by the benzyl (B1604629) group could lead to unique catalytic activities.
These new catalytic systems could be screened for their efficacy in important reactions such as cross-coupling reactions (e.g., Suzuki-Miyaura), hydroamination, and oxidation reactions. acs.orgmdpi.com A key area of investigation will be the influence of the ligand's structure on the catalyst's performance, including its activity, stability, and selectivity (chemo-, regio-, and enantioselectivity).
Expansion of Applications in Emerging Materials Science Fields
The unique structural features of this compound suggest its potential for applications in materials science. The thiol group can facilitate the anchoring of the molecule to metal surfaces, making it a candidate for the formation of self-assembled monolayers (SAMs) on gold or other noble metals. The pyridine ring and the benzyl group can be further functionalized to tune the properties of these surfaces for applications in sensors, electronics, and corrosion inhibition.
Furthermore, the incorporation of this compound into coordination polymers or metal-organic frameworks (MOFs) could lead to new materials with interesting properties. acs.org The ability of the ligand to coordinate to metal ions through both the nitrogen and sulfur atoms could result in novel network structures with potential applications in gas storage, separation, and catalysis.
Investigation of this compound within Broader Chemical Systems
To fully understand the potential of this compound, it is essential to investigate its behavior within more complex chemical systems. This includes studying its interactions with other molecules and its role in supramolecular chemistry.
The ability of the pyridine nitrogen to participate in hydrogen bonding and the potential for π-π stacking interactions involving the pyridine and benzyl rings make this molecule an interesting building block for the construction of supramolecular assemblies. Research in this area could explore the formation of co-crystals, gels, and other organized structures with tunable properties.
Additionally, investigating the reactivity of this compound with biologically relevant molecules could uncover new avenues for its application. For instance, its interaction with metal ions in biological systems or its potential to act as a precursor for biologically active compounds could be explored. mdpi.com Studies on its nitrosation and the properties of the resulting S-nitroso derivative could also be of interest, given the known reactivity of 2-mercaptopyridine in this regard. rsc.org
By pursuing these future research directions, the scientific community can unlock the full potential of this compound, leading to advancements in synthesis, catalysis, materials science, and our fundamental understanding of chemical systems.
Q & A
Q. Basic Research Focus
- NMR : ¹H NMR (CDCl₃) shows benzyl protons as a singlet at δ 4.2–4.4 ppm and pyridine protons at δ 7.2–8.5 ppm.
- Mass Spectrometry : ESI-MS in positive mode confirms molecular ion [M+H]⁺ (e.g., m/z 217 for C₁₂H₁₁NS).
- Elemental Analysis : Validate purity (>98%) with ≤0.3% deviation from theoretical C, H, N, S values .
Advanced Application : Use X-ray crystallography to resolve ambiguous stereochemistry in substituted derivatives .
How can researchers resolve contradictions in bioactivity data for this compound analogs?
Q. Advanced Research Focus
- Reproducibility checks : Standardize assay conditions (e.g., cell lines, incubation time) across labs.
- Data triangulation : Cross-validate IC₅₀ values using orthogonal methods (e.g., fluorescence assays vs. enzymatic activity assays).
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance of potency variations .
Case Study : If analog A shows conflicting IC₅₀ values in kinase inhibition assays, re-test under controlled redox conditions (thiols are redox-sensitive) .
What safety and waste management protocols are essential for handling this compound?
Q. Basic Research Focus
- PPE : Nitrile gloves, lab coat, and safety goggles are mandatory. Use in a fume hood to avoid inhalation .
- Waste disposal : Collect thiol-containing waste in sealed containers labeled “sulfur-containing organics” for incineration by licensed facilities .
Advanced Consideration : Monitor air quality with H₂S detectors during large-scale reactions to prevent accidental exposure .
How do substituents on the benzyl ring affect the compound’s electronic properties and reactivity?
Q. Advanced Research Focus
- Electron-withdrawing groups (e.g., -NO₂ at para position): Increase thiol acidity (lower pKa) and enhance nucleophilic reactivity.
- Electron-donating groups (e.g., -OCH₃): Stabilize the thiolate anion, improving metal-chelation capacity (e.g., Cu²⁺ binding for catalysis).
Methodology : Use Hammett σ constants to predict substituent effects on reaction rates in SNAr or metal-catalyzed couplings .
What strategies mitigate sulfur oxidation during storage of this compound?
Q. Advanced Research Focus
- Storage conditions : Store under N₂ at −20°C in amber vials to prevent light-/oxygen-induced oxidation.
- Stabilizers : Add 1% w/w antioxidant (e.g., BHT) to inhibit disulfide formation.
- Purity monitoring : Periodically check via HPLC (C18 column, 220 nm) for oxidation byproducts (e.g., disulfide dimer at Rt 8.2 min) .
How can researchers validate the biological target engagement of this compound in cellular assays?
Q. Advanced Research Focus
- Pull-down assays : Use biotinylated probes to isolate target proteins from lysates, followed by Western blotting .
- Competitive inhibition : Co-treat with a known inhibitor (positive control) to confirm specificity (e.g., 50% reduced binding at 10 µM).
- Cellular thermal shift assay (CETSA) : Monitor target protein denaturation via temperature gradient to confirm ligand binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
